molecular formula C13H13NO2S B1391975 Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate CAS No. 1187163-46-7

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate

Cat. No. B1391975
M. Wt: 247.31 g/mol
InChI Key: ZUBZCVZVYZDUKO-UHFFFAOYSA-N
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Description

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate is represented by the formula C13H13NO2S . The InChI code for this compound is 1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3 .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate and its analogs are primarily involved in the synthesis of complex heterocyclic compounds. These compounds serve as key intermediates in creating a variety of chemical structures with potential biological activities. For instance, novel compounds have been synthesized from ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing the versatility of thiophene derivatives in constructing complex molecules (Tang Li-jua, 2015).

Heterocyclization Reactions

Heterocyclization reactions utilizing ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate derivatives lead to the formation of various heterocyclic structures. Such reactions are pivotal in medicinal chemistry for generating new compounds with potential therapeutic applications. An example includes the treatment of ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate with carbon disulfide and halo compounds, yielding bisthiazole and bisthiolane derivatives (A. Khodairy & A. El-Saghier, 2011).

Antitumor Activities

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, a novel compound synthesized from a thiophene carboxylate derivative, showed significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This highlights the potential of thiophene derivatives in cancer therapy (S. M. Gomha, Zeinab A. Muhammad, & M. M. Edrees, 2017).

Luminescent Materials

Thiophene derivatives, such as those derived from ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate, have been utilized in the synthesis of luminescent materials. For example, mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers exhibit fluorescence, indicating their potential use in optoelectronic devices (Alexey Smeyanov et al., 2017).

Anti-microbial and Anti-proliferative Agents

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate derivatives have also been evaluated for their antimicrobial and antiproliferative activities. A study on cycloalkylthiophene-Schiff bases and their metal complexes showed significant antibacterial and antifungal activities, suggesting their applicability as antimicrobial agents (A. Altundas et al., 2010). Additionally, novel thiophene derivatives exhibited promising anti-cancer properties, further emphasizing the therapeutic potential of thiophene-based compounds (R. Mohareb, A. Abdallah, M. H. Helal, & Somiya M H Shaloof, 2016).

Future Directions

Thiophene derivatives, including Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate, continue to be a focus of research due to their potential biological effects . Future research may focus on further exploring these effects and developing advanced compounds with improved properties .

properties

IUPAC Name

ethyl 5-(6-methylpyridin-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBZCVZVYZDUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(6-Methylpyridin-2-yl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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